Desoxyvasicinone hydrochloride

Description

Historical Context of Desoxyvasicinone Hydrochloride Investigation

The history of desoxyvasicinone is intertwined with the broader exploration of quinazoline (B50416) alkaloids from natural sources. Initially, the compound was isolated from plants such as Peganum harmala, a species with a long history of use in traditional medicine. smolecule.com Its discovery expanded in 1970 when it was identified in Mackinlaya macrosciadia, marking its first reported isolation outside of the Zygophyllaceae plant family. smolecule.com Early research focused on the isolation and structural elucidation of desoxyvasicinone and related alkaloids like vasicinone. smolecule.com More recently, the natural sources of this alkaloid have expanded beyond the plant kingdom; for instance, it has been isolated from the marine-derived bacterium Streptomyces sp. CNQ-617, highlighting its presence in diverse biological systems. nih.govmdpi.com

Academic Significance and Research Landscape of this compound

The academic significance of this compound is primarily driven by the diverse biological activities associated with the quinazolinone chemical structure. brieflands.com The parent compound, desoxyvasicinone, has been shown to possess anti-inflammatory, antimicrobial, and antiproliferative activities. researchgate.net This has made it an important lead compound for further investigation and modification.

The research landscape for desoxyvasicinone is both broad and dynamic. Scientists have designed and synthesized numerous derivatives to explore and enhance its therapeutic potential. researchgate.netnih.govacs.org Key areas of current research include:

Neurodegenerative Diseases: It is being extensively studied as a multifunctional agent for Alzheimer's disease. researchgate.netnih.gov Research has focused on developing derivatives that can inhibit acetylcholinesterase (AChE), chelate metal ions, and prevent the aggregation of amyloid-β peptides. researchgate.netnih.gov

Agrochemicals: Novel derivatives are being evaluated for their potential as green pesticides. Studies have shown significant antiviral activity against the tobacco mosaic virus (TMV) and broad-spectrum fungicidal properties. acs.org

Cosmeceuticals: The compound has demonstrated anti-melanogenic effects by reducing melanin (B1238610) content in melanoma cell lines, suggesting its potential as a skin-lightening agent in cosmetic applications. nih.govresearchgate.net

This sustained academic interest underscores the importance of desoxyvasicinone as a versatile chemical scaffold for developing new agents in medicine and agriculture.

Research Data on Desoxyvasicinone

The following tables provide key identification and spectral data for the base compound, desoxyvasicinone.

| Identifier | Value |

|---|---|

| IUPAC Name | 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |

| Molecular Formula | C₁₁H₁₀N₂O |

| CAS Number | 530-53-0 |

| Spectrum Type | Chemical Shift (δ) in ppm |

|---|---|

| ¹H NMR (400 MHz) | 8.00 (dd, J = 7.9, 1.5 Hz, 1H), 7.73 (ddd, J = 8.5, 7.1, 1.6 Hz, 1H), 7.50 (d, J = 8.5 Hz, 1H), 7.43 (t, J = 7.5 Hz, 1H), 4.19 (t, J = 7.1 Hz, 2H), 3.16 (t, J = 7.6 Hz, 2H), 2.38 (m, 2H) |

| ¹³C NMR (100 MHz) | 161.4, 147.3, 134.8, 127.3, 126.8, 126.5, 121.3, 46.1, 44.5, 22.3 |

Data sourced from the supplementary materials of Lee, S.-e., et al. (2022). mdpi.com

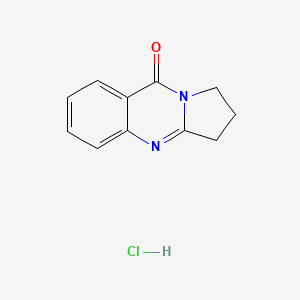

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.ClH/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11;/h1-2,4-5H,3,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVAODGRINYPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C(=O)N2C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Biosynthesis of Desoxyvasicinone Hydrochloride

Natural Product Isolation Methodologies for Desoxyvasicinone Hydrochloride

The extraction and purification of this compound from plant sources involve a multi-step process designed to separate the target alkaloid from a multitude of other secondary metabolites. researchgate.net The general workflow begins with advanced extraction techniques to create a crude extract, followed by sophisticated chromatographic strategies for purification.

Modern extraction methods offer significant advantages over traditional techniques like maceration or Soxhlet extraction, including reduced solvent consumption, shorter extraction times, and improved efficiency. nih.govbohrium.com These are particularly suitable for obtaining alkaloids like desoxyvasicinone.

Advanced techniques applicable to the extraction of plant alkaloids include:

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the diffusion of compounds into the solvent. bohrium.comresearchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the plant matrix, causing cell rupture and the rapid release of phytochemicals. researchgate.netnih.gov

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. researchgate.net By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds.

Pressurized Liquid Extraction (PLE): PLE uses conventional solvents at elevated temperatures and pressures, which increases their extraction efficiency and reduces the time and amount of solvent needed. nih.govmdpi.com

Enzyme-Assisted Extraction (EAE): This method involves the use of specific enzymes to break down the plant cell wall components, such as cellulose (B213188) and pectin, thereby facilitating the release of intracellular compounds. researchgate.netmdpi.com

These methods result in a crude extract rich in alkaloids, which then requires further purification.

Table 1: Comparison of Advanced Extraction Techniques

| Technique | Principle | Key Advantages |

|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Reduced extraction time and solvent use; suitable for thermolabile compounds. bohrium.com |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid heating of the solvent and matrix. | High speed, lower solvent consumption, improved yield. nih.gov |

| Supercritical Fluid Extraction (SFE) | Utilizes a fluid above its critical temperature and pressure as a solvent. | High selectivity, solvent-free final product, environmentally friendly. researchgate.net |

| Pressurized Liquid Extraction (PLE) | Uses solvents at temperatures and pressures above their normal boiling point. | Fast, efficient, and requires less solvent than traditional methods. mdpi.com |

Following extraction, the purification of this compound from the complex crude mixture is achieved through various chromatographic techniques. A common initial step for alkaloid isolation is an acid-base extraction, which leverages the basic nature of the amine functional group to separate it from neutral and acidic compounds. masterorganicchemistry.com

The subsequent high-resolution purification relies on chromatography:

Column Chromatography: Often used as an initial purification step, this technique separates compounds based on their differential adsorption to a solid stationary phase (like silica (B1680970) gel or alumina) while a liquid mobile phase passes through it. masterorganicchemistry.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique and a mainstay for the final purification of natural products. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly effective for purifying alkaloid salts like vancomycin (B549263) hydrochloride, and the same principles apply to this compound. google.com

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. It is highly suitable for purifying charged species like hydrochloride salts and can handle large sample loads, making it ideal for scaling up purification. lcms.czgoogle.com

The combination of these techniques allows for the isolation of this compound at a high degree of purity, which is essential for accurate structural elucidation and further research.

Table 2: Chromatographic Purification Strategies for Alkaloids

| Method | Principle of Separation | Role in Purification |

|---|---|---|

| Acid-Base Extraction | Partitioning between aqueous and organic solvents based on pH-dependent charge state. | Preliminary separation of basic alkaloids from non-basic compounds. masterorganicchemistry.com |

| Column Chromatography | Differential adsorption onto a solid stationary phase. | Bulk fractionation and initial purification of the crude extract. masterorganicchemistry.com |

| Preparative HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Final purification to achieve high purity; Reversed-phase is common for alkaloids. nih.gov |

Elucidation of this compound Biosynthesis Pathways

The biosynthesis of quinazoline (B50416) alkaloids like desoxyvasicinone is a complex enzymatic process. While the complete pathway is still under investigation, studies have successfully identified key precursors and proposed enzymatic mechanisms.

Metabolic labeling studies, where potential precursors with isotopic labels are fed to the producing organism, have been crucial in identifying the building blocks of desoxyvasicinone.

Key identified precursors include:

Anthranilic Acid: It is well-established that anthranilic acid serves as a primary precursor for the quinazoline ring system in related alkaloids like vasicine (B45323). dokumen.pub This aromatic amino acid is derived from the shikimic acid pathway. bohrium.com

Aspartic Acid: In the plant Adhatoda vasica, studies have indicated that the remaining carbons of the vasicine skeleton are derived from aspartic acid and acetic acid. dokumen.pub

Ornithine and Putrescine: In contrast, feeding experiments in other organisms have shown that ornithine and its decarboxylated product, putrescine, are incorporated into the pyrrolo part of the alkaloid skeleton. researchgate.net

These findings suggest that the biosynthetic pathway may vary slightly between different plant species.

Table 3: Identified Biosynthetic Precursors for the Desoxyvasicinone Skeleton

| Precursor | Evidence | Plant/Organism Studied |

|---|---|---|

| Anthranilic Acid | Established precursor for the quinazoline ring. dokumen.pub | Adhatoda vasica, Peganum harmala |

| Aspartic Acid | Incorporated into the non-anthranilate portion of vasicine. dokumen.pub | Adhatoda vasica |

| Ornithine | Incorporated into the alkaloid skeleton. researchgate.net | Not specified in source, but implied in studies of quinazoline alkaloids. |

The conversion of simple precursors into the complex tricyclic structure of desoxyvasicinone involves a sequence of specific enzymatic reactions. While the exact enzymes have not all been isolated and characterized, the types of reactions required can be proposed based on the chemistry involved. nih.govmdpi.com

The proposed enzymatic pathway likely involves:

Activation of Anthranilic Acid: The pathway is initiated by the activation of anthranilic acid, likely to its coenzyme A (CoA) ester.

Condensation: The activated anthraniloyl-CoA then undergoes a condensation reaction with a derivative of the second precursor (e.g., from the ornithine/aspartic acid pathway). This step forms the crucial C-N bond linking the two building blocks.

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization to form the heterocyclic quinazolinone core, often accompanied by the elimination of water.

Formation of the Pyrrolo Ring: Further enzymatic steps, including cyclization and reduction reactions, lead to the formation of the fused pyrrolo ring system. The synthesis of desoxyvasicinone specifically requires a final ketone formation, likely through an oxidation or dehydrogenation step from a precursor. researchgate.net

The enzymes catalyzing these transformations would include synthases, transferases, cyclases, oxidoreductases, and dehydrogenases, each playing a precise role in constructing the final molecule. nih.govnih.gov

Chemical Synthesis and Derivative Development of Desoxyvasicinone Hydrochloride

Total Synthesis Approaches for Desoxyvasicinone Hydrochloride

The synthesis of this compound hinges on the efficient construction of its core 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline structure. Various approaches have been developed, ranging from classical condensation reactions to modern catalytic methods.

Retrosynthetic analysis of desoxyvasicinone reveals two primary disconnection points that guide the synthetic strategy. The most common approach involves disconnecting the quinazolinone ring system, typically leading back to two key precursors: an anthranilic acid derivative and a cyclic amine or lactam component.

A primary retrosynthetic pathway involves a C-N bond disconnection within the pyrimidine ring, suggesting a condensation reaction between an activated anthranilic acid derivative and 2-pyrrolidinone. This corresponds to the forward synthetic direction of the well-established Niementowski reaction, which involves the condensation of anthranilic acid with amides to form the 4(3H)-quinazolinone core nih.govmdpi.comtandfonline.com.

Another key methodology involves the use of a 2-substituted-4H-3,1-benzoxazin-4-one as a key intermediate nih.govresearchgate.net. In this forward reaction, anthranilic acid is first cyclized, often using an acid anhydride, to form the benzoxazinone. This reactive intermediate then undergoes a ring-opening and subsequent ring-closing cascade upon reaction with a suitable amine, in this case, one that can form the fused pyrrolidine (B122466) ring, to yield the final quinazolinone structure tandfonline.comnih.gov.

These classical approaches form the basis for many total syntheses of the desoxyvasicinone scaffold.

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, yield, and substrate scope. The development of novel routes to desoxyvasicinone and related quinazolinones has focused on new catalytic systems and reaction conditions.

One innovative approach involves a nickel-catalyzed intramolecular dual annulation reaction. This method utilizes alkyl nitrile-containing 1,2,3-benzotriazin-4(3H)-ones as precursors to construct the polycyclic quinazolinone core structure of alkaloids like desoxyvasicinone researchgate.net. Such catalytic methods can offer milder reaction conditions and improved atom economy compared to traditional condensation reactions.

Optimization of synthetic routes is crucial for improving the viability of a given method. Key parameters that are often adjusted include the choice of solvent, catalyst, reaction temperature, and time nih.govresearchgate.net. For instance, the synthesis of quinazolinone derivatives has been shown to be amenable to green chemistry principles, such as the use of microwave irradiation to reduce reaction times or employing deep eutectic solvents as environmentally benign reaction media tandfonline.comnih.gov. The optimization process involves systematically varying these conditions to achieve the highest possible yield and purity of the final product mdpi.comnih.gov.

| Methodology | Key Reactants | Typical Conditions | Advantages |

|---|---|---|---|

| Niementowski Reaction | Anthranilic Acid, Amide/Lactam | High temperature (130-190 °C) | Simple, direct |

| Benzoxazinone Intermediate | Anthranilic Acid, Acetic Anhydride, Amine | Two steps, moderate temperatures | Versatile for derivative synthesis tandfonline.comnih.gov |

| Microwave-Assisted Synthesis | Anthranilic Acid, Orthoester, Amine | Microwave irradiation, 120 °C, ~30 min | Rapid reaction times, improved yields tandfonline.com |

| Nickel-Catalyzed Annulation | Substituted 1,2,3-Benzotriazin-4(3H)-one | Nickel catalyst, specific ligands | Novel, efficient for polycyclic systems researchgate.net |

Design and Synthesis of this compound Derivatives

The desoxyvasicinone scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it can serve as a template for designing compounds with a wide range of biological activities.

Rational drug design involves modifying a lead compound's structure to improve its interaction with a biological target, thereby enhancing its activity. Desoxyvasicinone has been explicitly used as a "mother structure" for the rational design of new derivatives with potential applications in agriculture researcher.lifenih.govsemanticscholar.org.

In one such study, researchers designed and synthesized a series of novel desoxyvasicinone derivatives to evaluate their antiviral and antifungal activities nih.gov. The design strategy involved introducing various substituents onto the core scaffold to probe the structure-activity relationship (SAR). The SAR analysis helps to identify which parts of the molecule are essential for its biological effect and which can be modified to improve properties like potency and selectivity nih.govfrontiersin.orgnih.govmdpi.com. For example, the study found that specific derivatives, designated as compounds 3a, 3d, 4, and 5, exhibited significantly higher antiviral activity against the tobacco mosaic virus than the commercial agent ningnanmycin researcher.lifenih.gov. The mechanism for compound 4 was further investigated, suggesting it interferes with the assembly of viral coat proteins researcher.life. This type of targeted modification, based on a known bioactive natural product, is a cornerstone of modern drug and pesticide discovery nih.govnih.govmdpi.com.

| Compound | Modification | Antiviral Activity (EC50 in µg/mL) vs. TMV | Reference |

|---|---|---|---|

| Ningnanmycin (Control) | - | 229 | nih.gov |

| Compound 3a | Specific substitution on the scaffold | 113 - 208 | nih.gov |

| Compound 3d | Specific substitution on the scaffold | 113 - 208 | nih.gov |

| Compound 4 | Specific substitution on the scaffold | 113 - 208 | nih.gov |

| Compound 5 | Specific substitution on the scaffold | 113 - 208 | nih.gov |

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library nih.govnih.gov. This approach is particularly useful in the early stages of drug discovery for screening against various biological targets. While specific large-scale combinatorial libraries of desoxyvasicinone itself are not extensively documented, the principles have been widely applied to the synthesis of quinazolinone and dihydroquinazolinone libraries nih.govmdpi.com.

The generation of a desoxyvasicinone derivative library can be achieved using solid-phase synthesis nih.govias.ac.innih.gov. In a hypothetical solid-phase approach, a suitable precursor, such as an anthranilic acid derivative, is anchored to a polymer resin. This is followed by a series of sequential reactions to build the desoxyvasicinone core. By splitting the resin into multiple batches and using a diverse set of building blocks in each reaction step (e.g., different substituted reagents to form the pyrrolidine ring), a vast library of unique compounds can be generated in parallel. This methodology allows for the efficient exploration of the chemical space around the desoxyvasicinone scaffold, significantly accelerating the discovery of new lead compounds mdpi.com.

Structure Activity Relationship Sar Studies of Desoxyvasicinone Hydrochloride

Correlation Between Molecular Structure and Biological Activity of Desoxyvasicinone Hydrochloride

Desoxyvasicinone, a quinazoline (B50416) alkaloid isolated from plants such as Peganum harmala, possesses a unique pyrrolo[2,1-b]quinazoline ring system. researchgate.netbergianska.se This rigid, fused heterocyclic structure is fundamental to its biological activities, which include antimicrobial and anti-inflammatory effects. researchgate.net The spatial arrangement of the nitrogen atoms and the carbonyl group within this framework are key determinants of its ability to interact with biological targets. The aromatic quinazoline portion can engage in π-stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors, contributing to the molecule's binding affinity to various enzymes and receptors.

The inherent chemical properties of the desoxyvasicinone scaffold, such as its electron distribution and planarity, are directly linked to its pharmacological profile. The lactam function within the pyrrolidine (B122466) ring is a significant feature, influencing the molecule's polarity and potential for hydrogen bonding.

Impact of Functional Group Modifications on Activity Profiles

The modification of functional groups on the desoxyvasicinone skeleton can lead to significant changes in its biological activity, a cornerstone of medicinal chemistry. While specific, extensive research on this compound is limited, studies on analogous quinazolinone systems provide valuable insights. Generally, substitutions on the aromatic ring can modulate lipophilicity, electronic properties, and steric hindrance, thereby affecting potency and selectivity.

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity of the entire molecule. Similarly, modifying the pyrrolidine part of the molecule can influence its interaction with biological targets. The following table illustrates hypothetical modifications and their potential impact on activity, based on general principles of medicinal chemistry observed in similar heterocyclic compounds.

| Modification Site | Functional Group Introduced | Potential Impact on Biological Activity |

| Aromatic Ring (Positions 6, 7, 8) | Halogens (e.g., -Cl, -F) | May enhance membrane permeability and binding affinity. |

| Aromatic Ring (Positions 6, 7, 8) | Methoxy (-OCH3) or Hydroxy (-OH) groups | Can alter solubility and introduce new hydrogen bonding sites. |

| Pyrrolidine Ring | Alkyl or Aryl substitutions | Can provide steric bulk, potentially leading to increased selectivity for a specific target. |

| Carbonyl Group | Reduction to a hydroxyl group | Would eliminate a key hydrogen bond acceptor site, likely reducing or altering activity. |

These examples underscore the importance of targeted functional group modifications in optimizing the therapeutic potential of the desoxyvasicinone scaffold.

Stereochemical Influences on this compound's Biological Actions

Stereochemistry plays a pivotal role in the biological activity of many pharmaceuticals, as stereoisomers can exhibit different pharmacological and toxicological profiles. nih.govmichberk.comacs.orgwikipedia.org Desoxyvasicinone itself is an achiral molecule and does not have stereoisomers. However, the introduction of chiral centers through substitution on the pyrrolidine or quinazoline rings would result in enantiomers or diastereomers.

Preclinical Pharmacological Mechanism Investigations of Desoxyvasicinone Hydrochloride

Molecular Target Identification and Validation

Enzyme Modulation and Kinetic Characterization

Mechanistic Analysis of Enzyme-Compound Interactions

Desoxyvasicinone and its synthetic derivatives have been evaluated against several enzymes to elucidate their mechanism of action. A primary focus of this research has been on enzymes implicated in neurodegenerative diseases and pigmentation disorders.

Studies have shown that while Desoxyvasicinone itself does not directly inhibit the enzymatic activity of tyrosinase (TYR), a key enzyme in melanin (B1238610) synthesis, its derivatives show significant inhibitory potential against other enzymes. nih.govmdpi.com For instance, various synthesized analogues of Desoxyvasicinone have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the cholinergic pathways affected in Alzheimer's disease. researchgate.netbohrium.comnih.gov

Enzyme kinetics studies have revealed that certain derivatives exhibit a mixed-type inhibition of AChE, indicating that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net This dual binding capability is a desirable characteristic for multi-target-directed ligands in Alzheimer's disease therapy. While direct inhibitory action on tyrosinase is absent, the compound's effect on melanogenesis is mediated through different mechanisms, as detailed in the subsequent sections. nih.govmdpi.com

Table 1: Enzyme Inhibition by Desoxyvasicinone Derivatives

| Compound | Target Enzyme | Inhibition (IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| Derivative 11f | Acetylcholinesterase (AChE) | 0.91 ± 0.05 µM | Not specified | nih.gov |

| Derivative 12h | Human AChE (hAChE) | 5.31 ± 2.8 nM | Not specified | researchgate.net |

| Derivative 12h | Human BChE (hBChE) | 4.35 ± 0.32 nM | Not specified | researchgate.net |

| Derivative 12n | Human AChE (hAChE) | 4.09 ± 0.23 nM | Not specified | researchgate.net |

| Derivative 12q | Human AChE (hAChE) | 7.61 ± 0.53 nM | Mixed-type | researchgate.net |

| Derivative 12q | Human BChE (hBChE) | 2.35 ± 0.14 nM | ||

| Desoxyvasicinone | Tyrosinase (TYR) | No direct inhibition | Not applicable | nih.govmdpi.com |

Cellular and Subcellular Mechanism Research Using In Vitro Models

Research into the cellular mechanisms of Desoxyvasicinone points towards its ability to modulate specific intracellular signaling pathways. In the context of its anti-melanogenic effects, Desoxyvasicinone appears to influence the signaling cascades that control the expression of key melanogenic enzymes. nih.gov Although it does not inhibit tyrosinase directly, it significantly suppresses the mRNA expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). nih.govmdpi.com

This downstream effect on gene expression suggests an upstream interaction with signaling pathways. The primary transcription factor that governs the transcription of these melanogenic enzymes is the microphthalmia-associated transcription factor (MITF). nih.gov It is hypothesized that Desoxyvasicinone may interfere with the signaling pathways that activate MITF, thereby reducing the transcription of its target genes. nih.gov

Furthermore, in other cellular contexts, Desoxyvasicinone has been observed to slightly suppress the signal transducer and activator of the transcription 3 (STAT3) signal pathway in gastric cancer cells. researchgate.netresearchgate.net Studies on derivatives have also implicated the p38 MAPK signaling pathway as a potential target. researchgate.net These findings suggest that Desoxyvasicinone's biological activities may stem from its ability to interact with multiple, fundamental signaling cascades within the cell.

Two-dimensional (2D) cell culture systems have been instrumental in characterizing the cellular effects of Desoxyvasicinone. The primary models used have been B16F10 murine melanoma cells and MNT-1 human melanoma cells for studying its anti-melanogenic properties. nih.gov

In these assays, cells are typically stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanin production. Treatment with Desoxyvasicinone resulted in a concentration-dependent decrease in intracellular melanin content, with cell viability remaining high (above 80%), indicating low cytotoxicity at effective concentrations. nih.gov For example, in α-MSH-stimulated B16F10 cells, Desoxyvasicinone attenuated the increase in melanin in a dose-dependent manner. nih.govresearchgate.netresearchgate.net Microscopic observation further confirmed that the compound inhibited melanin synthesis and the formation of dendrites, which are characteristic of melanocyte activation. nih.govresearchgate.net

Beyond melanocytes, the activity of Desoxyvasicinone and its derivatives has been assessed in various cancer cell lines, including A549 (lung cancer), AGS (gastric cancer), and MCF-7 (breast cancer), to evaluate their anti-cancer potential. nih.govsemanticscholar.orgmdpi.com

Table 2: Effect of Desoxyvasicinone on Melanin Content and Cell Viability in 2D Cell Culture

| Cell Line | Concentration (µM) | Effect on Melanin Content (% of control) | Cell Viability (% of control) | Reference |

|---|---|---|---|---|

| B16F10 Murine Melanoma | 125 | Reduced | ~100% | nih.gov |

| 250 | Reduced | ~95% | ||

| 500 | Significantly Reduced | ~90% | ||

| 1000 | Strongly Reduced | ~80% | ||

| MNT-1 Human Melanoma | 250 | Reduced | ~100% | nih.gov |

| 500 | Significantly Reduced | ~95% | ||

| 1000 | Strongly Reduced | ~85% |

To better mimic the complex environment of human tissue, researchers have utilized three-dimensional (3D) culture models to investigate Desoxyvasicinone. A notable study employed an artificial 3D pigmented human epidermis model (Melanoderm™). mdpi.comresearchgate.net In this more physiologically relevant system, repeated treatment with Desoxyvasicinone resulted in a significant skin-brightening effect, which was confirmed by histological examination. mdpi.comresearchgate.net This finding is crucial as 3D skin models possess a viable skin barrier function absent in 2D cultures, suggesting the compound can be effective in a tissue-like context. nih.gov

In the realm of cancer research, derivatives of Desoxyvasicinone have been assessed in both 2D monolayer and 3D spheroid forms of A549 lung cancer cells. nih.gov Spheroid models provide a better representation of solid tumors, including nutrient and oxygen gradients, which can influence drug efficacy. uio.no Additionally, while not directly studying Desoxyvasicinone, related research has utilized murine intestinal organoids ("miniguts") to assess the toxicity of similar compounds, highlighting the utility of organoid systems in preclinical evaluation. researchgate.net These advanced models offer a bridge between traditional cell culture and in vivo studies.

Microphysiological systems (MPS), or "organ-on-a-chip" technologies, represent the forefront of in vitro modeling by recapitulating organ-level functions in a microfluidic device. mdpi.comnih.gov These systems allow for the study of human physiology in a dynamic environment, incorporating elements like fluid flow and mechanical cues that are absent in static cultures. nih.gov To date, extensive searches of the scientific literature have not revealed any specific studies investigating Desoxyvasicinone hydrochloride or its parent compound, Desoxyvasicinone, using organ-on-a-chip platforms. While these systems are being developed for various organs and are used for drug discovery and toxicity screening, their application to this particular compound has not yet been reported. niperhyd.ac.innarod.ru

Cellular Functional Assays in Diverse In Vitro Systems

In Vivo Preclinical Efficacy and Mechanistic Studies

In vivo studies are crucial for evaluating the physiological effects of a compound in a living organism. While direct in vivo efficacy and mechanistic data for this compound are limited, research on extracts of plants containing this alkaloid, such as Peganum harmala, and on related quinazoline (B50416) alkaloids, provides initial insights into its potential pharmacological activities.

The selection of an appropriate animal model is fundamental to the preclinical evaluation of a drug candidate, as it should mimic the human disease state as closely as possible. scantox.com For quinazoline alkaloids and the plant extracts containing them, various animal models have been employed to investigate their therapeutic effects.

For instance, in the study of related quinazoline alkaloids like vasicine (B45323) derivatives for neuroprotective properties, zebrafish (Danio rerio) and rat models of neuroinflammation have been utilized. nih.gov Zebrafish, with their rapid development and genetic tractability, serve as a valuable model for high-throughput screening of compounds. nih.gov Rodent models, such as rats and mice, are frequently used to create models of human diseases, including cardiotoxicity and neurological disorders, allowing for a more detailed pathological and behavioral analysis. nih.govnih.gov

While specific animal models for evaluating this compound are not extensively documented, based on the known activities of related compounds, suitable models could include those for inflammation, infectious diseases, and neurological conditions. The characterization of these models involves ensuring they exhibit consistent and measurable disease-relevant phenotypes.

Table 1: Examples of Animal Models Used in Quinazoline Alkaloid Research

| Animal Model | Disease/Condition Modelled | Key Characteristics |

| Zebrafish (Danio rerio) | Neuroinflammation | Rapid development, genetic tractability, transparent embryos allowing for in vivo imaging. nih.gov |

| Rat (e.g., Wistar, Sprague-Dawley) | Neuroinflammation, Cardiotoxicity, Peritonitis | Well-characterized physiology and pathology, established protocols for inducing disease states. nih.govnih.gov |

| Mouse (e.g., BALB/c, Athymic Nude) | Leishmaniasis, Cancer Xenografts | Immunodeficient strains available for tumor growth studies, established models for infectious diseases. mdpi.com |

It is important to note that the translational value of animal models is a critical consideration, and efforts are ongoing to improve their predictive accuracy for human efficacy. mdpi.com

Pharmacodynamic (PD) biomarkers are essential tools in preclinical research to provide evidence of a drug's biological activity at its target site. nih.gov The evaluation of these biomarkers helps in understanding the mechanism of action and in establishing a dose-response relationship.

For quinazoline alkaloids, the identification and validation of specific pharmacodynamic biomarkers are still in the early stages. In studies involving related compounds, researchers often look at downstream markers of the presumed biological target. For example, in the context of anti-inflammatory activity, levels of pro-inflammatory cytokines such as TNF-α and IL-2 could serve as relevant biomarkers. nih.gov

In the absence of specific studies on this compound, the selection of potential PD biomarkers would be guided by its hypothesized mechanism of action. For instance, if it is proposed to have anti-inflammatory effects, the modulation of inflammatory mediators in animal models of inflammation would be a key area of investigation.

Table 2: Potential Pharmacodynamic Biomarkers for Quinazoline Alkaloids

| Biomarker Class | Specific Examples | Potential Therapeutic Area |

| Inflammatory Cytokines | TNF-α, IL-1β, IL-6 | Inflammation, Autoimmune diseases |

| Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inflammation, Pain |

| Signaling Pathway Proteins | NF-κB, MAP kinases | Cancer, Inflammation |

| Neurotransmitters/Receptors | Acetylcholinesterase, Serotonin/Dopamine receptors | Neurological disorders |

The development and validation of robust pharmacodynamic biomarker assays are crucial for the successful translation of preclinical findings to clinical settings.

Advanced imaging techniques play a pivotal role in modern drug discovery by enabling non-invasive, real-time visualization and quantification of biological processes within a living animal. frontiersin.org These technologies can provide valuable information on drug distribution, target engagement, and therapeutic efficacy.

For natural products like this compound, optical imaging and mass spectrometry imaging (MSI) are particularly relevant. frontiersin.orgresearchgate.net Optical imaging, which includes fluorescence and bioluminescence imaging, can be used to track the biodistribution of a labeled compound or to monitor the expression of a reporter gene linked to a specific biological pathway. frontiersin.org Super-resolution microscopy techniques, such as STORM and PALM, offer the ability to visualize drug-target interactions at the subcellular level. nih.gov

Mass spectrometry imaging allows for the label-free detection and spatial mapping of the drug and its metabolites within tissues, providing a detailed picture of its pharmacokinetic and pharmacodynamic profile. researchgate.net While there are no specific reports on the use of these advanced imaging techniques for this compound, their application in the broader field of natural product research suggests their potential utility in future studies. mdpi.com

For example, in cancer research, PET-CT imaging has been used to assess the metabolic activity and angiogenesis in tumors treated with natural product-derived compounds in combination with standard chemotherapy in animal models. mdpi.com

Table 3: Advanced Imaging Modalities in Preclinical Drug Discovery

| Imaging Modality | Principle | Application in Preclinical Research |

| Optical Imaging (Fluorescence/Bioluminescence) | Detection of light emitted from fluorescent probes or luciferase reactions. | Tracking cell populations, monitoring gene expression, assessing tumor growth. frontiersin.org |

| Positron Emission Tomography (PET) | Detection of gamma rays emitted from positron-emitting radiotracers. | Assessing metabolic activity, receptor occupancy, and biodistribution. mdpi.com |

| Magnetic Resonance Imaging (MRI) | Use of magnetic fields and radio waves to generate detailed images of organs and tissues. | Anatomic and functional imaging, assessing tissue perfusion and diffusion. |

| Mass Spectrometry Imaging (MSI) | Label-free detection and spatial mapping of molecules based on their mass-to-charge ratio. | Determining drug and metabolite distribution in tissues. researchgate.net |

The integration of these advanced imaging techniques into the preclinical evaluation of this compound could significantly enhance our understanding of its in vivo behavior and therapeutic potential.

Advanced Research Methodologies Applied to Desoxyvasicinone Hydrochloride

Computational Medicinal Chemistry and Rational Drug Design

Computational medicinal chemistry plays a pivotal role in the rational design of drugs, offering a powerful lens to examine and predict the behavior of molecules at an atomic level. For Desoxyvasicinone hydrochloride and its derivatives, these in silico approaches have been instrumental in elucidating their mechanism of action and guiding the synthesis of more potent and selective compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its protein target. In the context of Desoxyvasicinone, molecular docking studies have been crucial in understanding its potential as a treatment for Alzheimer's disease.

Research has focused on hybrid molecules incorporating the Desoxyvasicinone scaffold to target key enzymes involved in Alzheimer's pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, in a study of novel 2-hydroxybenzylamine-deoxyvasicinone hybrids, molecular docking revealed that the most potent inhibitors of AChE, compounds 8g and 8n , did not bind in the typical catalytic active site (CAS) or peripheral anionic site (PAS) gorge. Instead, they were found to bind to a novel allosteric site, termed Site B. Current time information in Edmonton, CA. This finding is significant as it suggests a different mechanism of inhibition compared to many existing AChE inhibitors.

| Compound | Target | Binding Site | Key Interacting Residues |

|---|---|---|---|

| Deoxyvasicinone-hybrid 8n | Acetylcholinesterase (AChE) | Allosteric Site B | Not specified in detail |

| Deoxyvasicinone-indole hybrid 6b | Acetylcholinesterase (AChE) | Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) | Trp286, Tyr341, Phe338, Tyr337, Tyr124 |

| Deoxyvasicinone-indole hybrid 6b | Butyrylcholinesterase (BuChE) | Active Site | Trp82, Trp231, His438 |

Similarly, docking studies of Desoxyvasicinone-indole hybrids have shown that these molecules can act as dual inhibitors of both AChE and BuChE. The docking poses indicated that these hybrids interact with key amino acid residues in the active sites of both enzymes, explaining their inhibitory activity. nih.gov

Molecular dynamics (MD) simulations, which provide insights into the movement of atoms and molecules over time, are often used to complement docking studies by assessing the stability of the predicted ligand-protein complexes. mdpi.com For Desoxyvasicinone derivatives, MD simulations could be employed to validate the stability of their binding to AChE and BuChE and to understand the dynamic changes that occur upon binding.

Homology Modeling and Protein Structure Prediction

When the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to construct a model based on the known structure of a related homologous protein. mdpi.comchemspider.com This is a crucial step for enabling structure-based drug design techniques like molecular docking.

In the investigation of Desoxyvasicinone's targets, such as human butyrylcholinesterase (BChE), homology modeling has been utilized. For example, a 3D structural model of the human BChE tetramer was developed using homology modeling, with the known structure of the acetylcholinesterase tetramer serving as a template. nih.govacs.orgnih.gov This model provided valuable insights into the arrangement of the BChE subunits and how they form a stable tetramer, which is essential for understanding its function and for designing inhibitors. nih.govacs.orgnih.gov Although not explicitly reported for this compound research, if an experimental structure of a potential target were unavailable, homology modeling would be a critical first step to enable further computational studies.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govrsc.org These methods provide a deeper understanding of a molecule's properties that govern its biological activity.

For Desoxyvasicinone and its derivatives, quantum chemical calculations have been used to study their UV-spectral properties. beilstein-journals.org Such studies can correlate the electronic properties of the molecule with its observed spectral characteristics. More broadly, DFT studies on quinazoline (B50416) derivatives, the core scaffold of Desoxyvasicinone, have been performed to calculate various quantum chemical properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment, and electronegativity. These parameters are crucial for understanding the reactivity and interaction capabilities of the molecules, which can be correlated with their biological activities, such as their potential as enzyme inhibitors.

In Silico Prediction of Mechanistic Biological Processes

The results from computational studies like molecular docking are used to predict the mechanistic basis of a compound's biological activity. For Desoxyvasicinone hybrids, in silico analyses have been fundamental in proposing their mechanisms of action in the context of Alzheimer's disease.

The docking of 2-hydroxybenzylamine-deoxyvasicinone hybrids into an allosteric site of AChE led to the hypothesis that their inhibition of AChE-induced Aβ peptide aggregation is likely due to allosteric modulation of the enzyme. Current time information in Edmonton, CA. This suggests a mechanism that goes beyond simple inhibition of acetylcholine (B1216132) hydrolysis and points to a disease-modifying potential.

Quantitative Systems Pharmacology (QSP) Modeling

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates computational and experimental methods to understand the complex interactions between a drug, the biological system, and the disease process. nih.govnih.govproquest.com QSP models can simulate the pathophysiology of a disease and predict the effect of a drug on disease progression.

Advanced Analytical Chemistry Techniques for this compound

The characterization and quantification of this compound rely on a suite of advanced analytical chemistry techniques. These methods are essential for confirming the structure, purity, and concentration of the compound in various matrices.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of compounds. The mass spectrum of Desoxyvasicinone has been documented, providing a fingerprint for its identification. LC-MS/MS methods are routinely developed for the sensitive and selective quantification of small molecules in biological fluids, which would be essential for pharmacokinetic studies of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation. nih.gov Solid-state NMR can be particularly useful for characterizing the hydrochloride salt form and identifying different polymorphic forms, which can have different physical properties and bioavailability. nih.gov

Other thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), can be used to determine the melting point, purity, and thermal stability of this compound. These methods are crucial for the quality control of the active pharmaceutical ingredient.

High-Resolution Spectroscopic Characterization Methods

High-resolution spectroscopy is fundamental for the unambiguous identification and structural characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy provide complementary information about the molecule's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. In a suitable deuterated solvent, the ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environment. Due to the limited availability of specific published NMR data for this compound, the following table represents plausible chemical shifts based on the analysis of structurally similar quinazoline alkaloids.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~162.5 |

| C2 | ~4.85 (t) | ~48.2 |

| C3 | ~3.20 (t) | ~27.8 |

| C4a | - | ~145.0 |

| C5 | ~7.50 (d) | ~127.0 |

| C6 | ~7.30 (t) | ~126.5 |

| C7 | ~7.60 (t) | ~134.0 |

| C8 | ~8.10 (d) | ~126.8 |

| C8a | - | ~120.5 |

| C10 | - | ~185.0 |

Note: Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions. d = doublet, t = triplet.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of this compound and to deduce its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information for structural confirmation. The fragmentation of the protonated molecule [M+H]⁺ of Desoxyvasicinone would likely involve characteristic losses of small neutral molecules.

Interactive Data Table: Plausible High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula | C₁₂H₁₂N₂O |

| Exact Mass (Base) | 200.0950 |

| [M+H]⁺ (Monoisotopic) | 201.1022 |

| Major Fragment Ions (m/z) | 172.0865, 144.0651, 130.0495 |

Note: The fragment ions are predicted based on common fragmentation pathways for quinazoline alkaloids.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule. The hydrochloride salt would exhibit characteristic peaks for the N-H stretching of the protonated amine, in addition to the carbonyl and aromatic C-H and C=C stretching vibrations.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N⁺-H | 2800-2400 (broad) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C=O (ketone) | ~1680 | Stretching |

| C=N | ~1610 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

Chromatographic Methods for Purity Assessment and Quantification in Complex Matrices

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification in complex biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the assessment of the purity of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The method's performance is evaluated through parameters such as linearity, precision, accuracy, and specificity.

Interactive Data Table: Typical HPLC Parameters for Purity Assessment of Quinazoline Alkaloids

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate (pH adjusted) |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. jchps.com The method involves sample preparation to remove interferences, followed by chromatographic separation and detection by a mass spectrometer. nih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. longdom.org Method validation according to regulatory guidelines is crucial to ensure the reliability of the results. jchps.com

Interactive Data Table: Representative LC-MS/MS Method Parameters for Quantification in Plasma

| Parameter | Condition |

| Sample Preparation | Protein precipitation or Solid-phase extraction |

| LC Column | UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| MS Ionization | ESI Positive |

| MRM Transition (Analyte) | e.g., m/z 201.1 -> 172.1 |

| MRM Transition (IS) | Analyte-specific stable isotope-labeled standard |

Future Research Directions and Emerging Paradigms for Desoxyvasicinone Hydrochloride

Innovations in Synthetic and Biosynthetic Engineering

The foundation of exploring novel therapeutic agents lies in the ability to generate diverse and complex chemical structures. For Desoxyvasicinone hydrochloride, future research will likely focus on innovative synthetic and biosynthetic engineering approaches to create analogues with enhanced efficacy and novel biological activities.

Naturally occurring quinazoline (B50416) alkaloids have served as the inspiration for a multitude of synthetic derivatives with a wide range of medicinal applications. mdpi.com The synthesis of quinazolinone-containing indole (B1671886) alkaloids has been achieved through methods like the Mazurkiewicz-Ganesan procedure and one-pot synthesis, yielding various stereoisomers. mdpi.com Future efforts could expand upon these methods to generate a library of Desoxyvasicinone derivatives.

Furthermore, the field of synthetic biology offers powerful tools to manipulate and engineer biosynthetic pathways. vegetosindia.org Genome editing technologies like CRISPR-Cas have the potential to alter the biosynthesis of vasicine (B45323) and related alkaloids in their native plant hosts, potentially leading to the production of novel derivatives. vegetosindia.org Understanding the biosynthetic pathway of quinazoline alkaloids, which are derived from anthranilic acid, is crucial for such endeavors. rsc.org By elucidating the enzymes involved, researchers can envision engineering microbial systems for the heterologous production of Desoxyvasicinone and its engineered analogues, a strategy that has been proposed for other complex natural products.

Table 1: Synthetic and Biosynthetic Engineering Strategies

| Strategy | Description | Potential Application for this compound |

| Combinatorial Synthesis | Generation of a large library of related compounds by systematically combining different chemical building blocks. | Creation of a diverse set of Desoxyvasicinone analogues with varied substitutions to explore structure-activity relationships. |

| Stereoselective Synthesis | Control of the three-dimensional arrangement of atoms in a molecule. | Synthesis of specific stereoisomers of Desoxyvasicinone derivatives to investigate their differential biological activities. |

| Metabolic Engineering | Modification of the genetic and regulatory processes within an organism to increase the production of a specific substance. | Enhancement of vasicine production in Justicia adhatoda, the precursor to Desoxyvasicinone. |

| Heterologous Biosynthesis | Introduction of a biosynthetic pathway from one organism into another, often a microbe, for production. | Engineering bacteria or yeast to produce Desoxyvasicinone or its precursors, enabling scalable and controlled manufacturing. |

Exploration of Polypharmacology and Multi-Target Therapeutic Strategies

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a desirable attribute for treating such conditions. portlandpress.com Ambroxol, a synthetic derivative of vasicine, has been investigated for its polypharmacological effects, demonstrating anti-inflammatory, antioxidant, and antiviral properties in addition to its mucolytic activity. portlandpress.com

Future research on this compound should embrace a polypharmacological approach. This involves screening the compound against a broad panel of biological targets to identify both its primary mechanism of action and any secondary activities that could contribute to its therapeutic profile or present potential side effects. This strategy is particularly relevant for complex conditions like neurodegenerative diseases and cancer, where multi-target drugs are being actively pursued. mdpi.com For instance, some quinazoline derivatives have been identified as multi-target-directed ligands for Alzheimer's disease, modulating amyloidogenic assembly and inhibiting cholinesterase enzymes. mdpi.com

Integration of Multi-Omics Data in this compound Research

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research. Integrating these diverse datasets provides a holistic view of cellular processes and how they are perturbed by a drug. dntb.gov.ua For this compound, a multi-omics approach could provide unprecedented insights into its mechanism of action and identify novel biomarkers of response.

Research on Adhatoda vasica, the plant source of the precursor to Desoxyvasicinone, has highlighted the potential of omics technologies to understand the biosynthesis of its active compounds. vegetosindia.orgdntb.gov.ua A similar approach can be applied to cell-based or animal models treated with this compound. For example, transcriptomic and proteomic analyses could reveal the genes and proteins whose expression levels are altered by the compound, while metabolomics could identify changes in cellular metabolism. The integration of these datasets can help to construct comprehensive signaling networks and elucidate the compound's effects on a systems level. nih.gov

Table 2: Multi-Omics Data Integration in Drug Research

| Omics Type | Information Provided | Application in Desoxyvasicinone Research |

| Genomics | DNA sequence and structure | Identification of genetic variations that may influence individual responses to Desoxyvasicinone. |

| Transcriptomics | Gene expression (RNA) | Understanding which genes are turned on or off in response to Desoxyvasicinone treatment. |

| Proteomics | Protein expression and modification | Identifying the specific proteins that are the direct or indirect targets of Desoxyvasicinone. |

| Metabolomics | Metabolite profiles | Characterizing the changes in cellular metabolism induced by Desoxyvasicinone. |

Advancements in In Silico and In Vitro Predictive Modeling for Compound Behavior

Computational, or in silico, methods are increasingly being used in the early stages of drug discovery to predict the properties of chemical compounds, thereby reducing the time and cost of experimental work. frontiersin.orgnih.gov For this compound, in silico modeling can be a powerful tool to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential biological activities and toxicities. helsinki.fi

Molecular docking studies can be employed to predict the binding affinity of Desoxyvasicinone and its derivatives to various protein targets. acs.orgnih.gov This can help to prioritize which compounds to synthesize and test experimentally. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities.

These in silico predictions must be validated through robust in vitro assays. wur.nl High-throughput screening of Desoxyvasicinone derivatives against various cell lines and enzyme targets can confirm the predictions from computational models and identify promising lead compounds for further development. nih.gov The combined use of in silico and in vitro models creates an iterative cycle of prediction and experimentation that can accelerate the drug discovery process.

Mechanistic Exploration of Novel Therapeutic Applications

Quinazoline alkaloids have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. mdpi.comnih.govresearchgate.net While the traditional use of vasicine-containing plants has been for respiratory ailments, future research on this compound should explore its potential in other disease areas. researchgate.net

For example, given that some quinazoline derivatives have shown promise as anticancer agents by inhibiting targets like histone deacetylases (HDACs), it would be pertinent to investigate the effects of this compound on cancer cell proliferation and the underlying molecular mechanisms. nih.gov Similarly, its potential as a neuroprotective agent could be explored in models of neurodegenerative diseases, building on findings that vasicine can inhibit cholinesterases. vegetosindia.org The key to unlocking these novel applications will be a deep mechanistic understanding of how this compound interacts with biological systems at the molecular and cellular levels.

Q & A

Q. What are the validated synthetic routes for Desoxyvasicinone hydrochloride, and how can researchers ensure reproducibility in synthesis?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, including cyclization and hydrochlorination. To ensure reproducibility:

- Validate intermediate compounds using spectroscopic techniques (e.g., NMR, MS) .

- Monitor reaction progress via TLC or HPLC, as demonstrated in clonidine hydrochloride purity analysis .

- Adhere to safety protocols for handling carcinogenic intermediates (e.g., proper PPE, fume hood use) .

Q. Which analytical techniques are most reliable for quantifying this compound in experimental formulations?

- Methodological Answer :

- HPLC : Use a C18 column with a methanol-phosphate buffer mobile phase (e.g., 70:30 ratio) and UV detection at ~207 nm, optimized for similar alkaloids .

- HPTLC-densitometry : For rapid screening, adopt methods validated for lurasidone hydrochloride, ensuring linearity (R² ≥ 0.999) and precision (RSD < 2%) .

- Cross-validate results with mass spectrometry for structural confirmation .

Advanced Research Questions

Q. How can researchers optimize this compound’s bioactivity through structural modifications while minimizing toxicity?

- Methodological Answer :

- Employ a factorial design to systematically vary substituents (e.g., alkyl chain length, functional groups) and assess cytotoxicity/bioactivity .

- Use in vitro assays (e.g., enzyme inhibition, cell viability) to screen derivatives.

- Reference safety data sheets to identify hazardous intermediates and adjust synthetic pathways accordingly .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies of this compound?

- Methodological Answer :

- Conduct species-specific metabolic profiling to identify interspecies differences in drug metabolism.

- Use compartmental modeling to reconcile in vitro permeability data (e.g., Caco-2 assays) with in vivo bioavailability .

- Validate findings with replicate studies and statistical tools (e.g., ANOVA) to rule out experimental variability .

Q. How can solubility challenges of this compound in aqueous media be addressed without altering its pharmacological properties?

- Methodological Answer :

- Apply a 32 full factorial design to test co-solvents (e.g., PEG, cyclodextrins) and pH adjustments .

- Characterize solubility via phase-solubility studies and validate stability using accelerated thermal degradation tests .

- Avoid surfactants that may interfere with bioactivity assays.

Q. What experimental designs are suitable for investigating this compound’s stability under varying storage conditions?

- Methodological Answer :

- Use ICH Q1A(R2) guidelines for accelerated stability testing:

- Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis .

- Monitor degradation products via LC-MS and correlate with environmental factors (e.g., light, humidity) .

- Reference safety data sheets for storage recommendations (e.g., inert atmosphere, desiccants) .

Q. How can researchers design dose-response studies to evaluate this compound’s efficacy in neurological models?

- Methodological Answer :

- Adopt a PICO framework (Population: neuronal cell lines; Intervention: dose gradients; Comparison: positive/negative controls; Outcome: viability/apoptosis markers) .

- Use nonlinear regression models (e.g., sigmoidal Emax) to calculate EC50/IC50 values.

- Validate results with orthogonal assays (e.g., calcium imaging, electrophysiology) to confirm mechanistic insights .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing discrepancies in this compound’s receptor-binding affinity across studies?

- Methodological Answer :

- Perform meta-analysis to aggregate data from independent studies, adjusting for covariates (e.g., assay type, pH).

- Use Bland-Altman plots to visualize systematic biases and hierarchical modeling to account for inter-lab variability .

- Replicate key experiments under standardized conditions to isolate confounding factors .

Q. How should researchers document methodological limitations in this compound studies to ensure transparency?

- Methodological Answer :

- Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable):

- Disclose instrumentation calibration details (e.g., HPLC column lot numbers) .

- Report raw data and processing algorithms in supplementary materials .

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to self-assess study design robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.